molecular formula C23H36N2O2 B11373346 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(3,5-dimethylphenoxy)ethanone

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(3,5-dimethylphenoxy)ethanone

Cat. No.: B11373346
M. Wt: 372.5 g/mol
InChI Key: KICYLYAMQZEUPJ-UHFFFAOYSA-N
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Description

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(3,5-DIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound with a unique structure that includes azepane, piperidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(3,5-DIMETHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Phenoxy Group: This can be done through etherification reactions using phenol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(3,5-DIMETHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific reaction but may include the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(3,5-DIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The azepane and piperidine groups may facilitate binding to these targets, while the phenoxy group could modulate the compound’s activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Azepanyl)ethyl methacrylate
  • 1-(2-Hydroxyethyl)hexahydro-1H-azepine
  • N’-Hydroxyisonicotinimidamide

Uniqueness

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(3,5-DIMETHYLPHENOXY)ETHAN-1-ONE is unique due to its combination of azepane, piperidine, and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone

InChI

InChI=1S/C23H36N2O2/c1-19-15-20(2)17-22(16-19)27-18-23(26)25-13-8-5-9-21(25)10-14-24-11-6-3-4-7-12-24/h15-17,21H,3-14,18H2,1-2H3

InChI Key

KICYLYAMQZEUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCCCCC3)C

Origin of Product

United States

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